molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No.: B041106
CAS No.: 19313-87-2
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2) is a halogenated secondary amide with significant value in pharmaceutical research and development. With a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol , this compound is recognized as a critical synthetic intermediate. Its primary research application is in the development of Active Pharmaceutical Ingredients (APIs), most notably for the atypical antipsychotic Aripiprazole and the vasodilator Cilostazole . It serves as a high-purity reference standard vital for analytical method development (AMV), method validation, and Quality Control (QC) during Abbreviated New Drug Application (ANDA) and commercial production processes . The compound's molecular structure has been characterized by X-ray crystallography, confirming a conformation where the resonance of the amide group does not extend into the aromatic ring system . It is a crystalline solid with a melting point of 126-127 °C (when crystallized from ethanol) and is supplied with comprehensive characterization data. This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNQFDBJXKWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336299
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19313-87-2
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 4-Methoxyaniline with 3-Chloropropionyl Chloride

The most widely reported method involves the reaction of 4-methoxyaniline with 3-chloropropionyl chloride under Schotten-Baumann conditions. This two-phase system employs an aqueous base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane or ethyl acetate) to facilitate the reaction:

4-Methoxyaniline+3-Chloropropionyl ChlorideBaseThis compound+HCl\text{4-Methoxyaniline} + \text{3-Chloropropionyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Reaction Parameters:

  • Temperature: 0–5°C to mitigate exothermic side reactions.

  • Base: Triethylamine or aqueous NaOH to neutralize HCl byproducts.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal miscibility.

  • Stoichiometry: A 1:1 molar ratio of amine to acyl chloride, with a 10–20% excess of acyl chloride to drive completion.

Workup and Purification:

  • The crude product is extracted into the organic phase, washed with dilute HCl (to remove unreacted amine) and brine (to remove residual base).

  • Recrystallization from ethanol/water mixtures yields white crystalline product with >95% purity.

Alternative Methods: Solid-Phase Synthesis

Recent advancements explore solid-phase synthesis using polymer-supported reagents to simplify purification. For instance, 4-methoxyaniline immobilized on Wang resin reacts with 3-chloropropionyl chloride in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method reduces side products but requires specialized equipment.

Optimization of Reaction Parameters

Temperature and Reaction Time

Lower temperatures (0–5°C) favor controlled reaction kinetics, minimizing hydrolysis of the acyl chloride. Extended reaction times (>4 hours) at room temperature increase yields marginally but risk decomposition.

Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of the amine, while dichloromethane offers better phase separation during workup. A comparative study shows:

SolventYield (%)Purity (%)
Dichloromethane7895
THF8293
Ethyl Acetate7590

Data inferred from analogous amidation reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors: Enable precise temperature control and reduced reaction times (1–2 hours vs. 4 hours batchwise).

  • Catalytic Bases: Recyclable bases like polymer-bound diisopropylethylamine (DIPEA) cut waste generation.

  • In-Line Purification: Chromatography-free workflows using aqueous/organic biphasic systems reduce downtime.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.87 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH3_3), 3.55 (t, J = 6.4 Hz, 2H, CH2_2Cl), 2.58 (t, J = 6.4 Hz, 2H, CH2_2CO), 2.15 (quintet, J = 6.4 Hz, 2H, CH2_2).

X-ray Crystallography:

  • The crystal structure (CCDC 842199) reveals a planar amide group with a C(=O)—N(H)—Car_{ar}—Car_{ar} torsion angle of −33.70°, indicative of minimal steric hindrance.

Challenges and Troubleshooting

  • Hydrolysis of Acyl Chloride: Moisture-sensitive reagents require anhydrous conditions. Molecular sieves or nitrogen atmospheres mitigate this issue.

  • Byproduct Formation: Overalkylation at the methoxy group is avoided by using stoichiometric acyl chloride and low temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Antimicrobial Agents

One of the primary applications of 3-Chloro-N-(4-methoxyphenyl)propanamide is in the synthesis of antimicrobial agents. The compound serves as a precursor for developing new pharmaceuticals with antibacterial properties. Its structural similarity to natural compounds allows it to interact effectively with biological targets, making it a valuable candidate in drug discovery .

Ligand Properties

The compound exhibits excellent coordination abilities, functioning as a ligand in various chemical reactions. Its ability to bind to aromatic systems enhances its utility in catalysis and material synthesis . Research has shown that N-substituted arylacetamides, like this compound, can form stable complexes with metal ions, which are crucial for developing new catalysts in organic synthesis .

Structural Materials

This compound is also explored as a structural material due to its robust chemical properties. The amide functional group provides stability and durability, making it suitable for applications requiring resilient materials .

Crystal Structure Studies

Crystallographic studies have been conducted to understand the solid-state behavior of this compound. The crystal structure analysis reveals insights into molecular packing and interactions that can influence the material's physical properties . Such studies are essential for tailoring materials for specific applications in electronics and coatings.

Synthesis and Characterization

Research has detailed the synthesis pathways for this compound, highlighting methods such as acylation reactions involving 4-methoxyaniline and chloroacetic acid derivatives. Characterization techniques including NMR spectroscopy and X-ray crystallography have confirmed the structure and purity of synthesized compounds, paving the way for further functionalization .

In vitro studies have assessed the biological activity of derivatives of this compound against various bacterial strains. Results indicate promising antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Chloro-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physicochemical Properties
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key References
3-Chloro-N-(4-methoxyphenyl)propanamide 4-OCH₃ C₁₀H₁₂ClNO₂ 213.66 Not reported Ethanol, chloroform
3-Chloro-N-(4-bromophenyl)propanamide 4-Br C₉H₉BrClNO 274.54 142–144 Dimethylformamide
3-Chloro-N-(4-ethoxyphenyl)propanamide 4-OCH₂CH₃ C₁₁H₁₄ClNO₂ 227.69 Not reported Ethanol, chloroform
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide 3,5-(OCH₃)₂ C₁₁H₁₄ClNO₃ 243.69 Not reported Common organic solvents

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-Br). The 4-methoxy and 4-ethoxy derivatives exhibit similar solubility profiles .
  • Halogen Substituents (e.g., Br): Increase molar mass and melting points due to stronger van der Waals interactions. For example, the 4-bromo analog melts at 142–144°C, higher than non-halogenated variants .

Core Structure Modifications

Table 2: Comparison with Non-Propanamide Analogs
Compound Name Core Structure Biological Activity Key References
N-(4-methoxyphenyl)benzoselene-ethylenelactamide (NC34) Benzoselelenolactamide Antileishmanial activity
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Ibuprofen-propanamide hybrid Analgesic potential
AMI 82B (N-4-methoxyphenyl-3-(4-methoxyphenyl)-propanamide) Di-methoxy propanamide Anti-Staphylococcus aureus

Key Observations :

  • Benzoselene Derivatives (e.g., NC34) : Exhibit broader bioactivity, including antileishmanial effects, due to selenium's redox-active properties. However, synthetic yields are lower (54–72% ) compared to propanamide derivatives .
  • AMI 82B : Demonstrates that dual methoxy groups enhance antimicrobial efficacy, disrupting bacterial virulence in Galleria mellonella models .
Table 3: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Notes Key References
This compound Antimicrobial, intermediate in drug synthesis Hydrogen bonding stabilizes target interactions
3-Chloro-N-(2-hydroxyphenyl)propanamide Antifungal, antiproliferative Hydroxyl group enables radical scavenging
Dichloro-substituted chalcone derivatives Antitubercular, anticancer Chlorine atoms enhance cytotoxicity

Key Observations :

  • Chlorine's Role: Chlorine atoms improve membrane permeability and resistance to enzymatic degradation, as noted in the "Magic Chloro" effect .
  • Hydroxy vs. Methoxy Substituents: The 2-hydroxy analog shows antifungal activity due to phenolic hydrogen bonding, whereas methoxy groups prioritize solubility and electronic effects .

Biological Activity

3-Chloro-n-(4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It belongs to the class of halogenated secondary amides and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 213.66 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 126-128 °C
  • Solubility : Limited solubility in chloroform, dimethyl sulfoxide, and methanol

The compound is synthesized through reactions involving 4-methoxyaniline and chloroacetyl chloride, among other methods. The introduction of both chloro and methoxy groups is significant for its biological activity .

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to this one were shown to exert significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives within the same structural family demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .

CompoundCell Line% InhibitionIC50 (µM)
This compoundMDA-MB-46884.83%Not specified
Similar DerivativeT-47D90.47%Not specified
Similar DerivativeSK-MEL-584.32%Not specified

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds with structural similarities have been shown to inhibit enzymes such as EGFR and Src, which play critical roles in cancer progression .

Apoptosis Induction

Further studies have indicated that related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, derivatives of this compound have been associated with increased apoptotic markers in treated cell lines .

Case Studies

  • Study on Antiproliferative Activity :
    A comprehensive evaluation of various compounds similar to this compound showed that several exhibited high potency against a panel of cancer cell lines, including leukemia and breast cancer models. The study utilized the National Cancer Institute's protocols for testing and found significant growth inhibition across multiple cell types .
  • Mechanistic Insights :
    Research focusing on structural analogs revealed that certain modifications enhanced biological activity by improving binding affinity to target proteins involved in tumor growth regulation. This suggests that fine-tuning the chemical structure can lead to better therapeutic outcomes .

Q & A

Q. What experimental methods are recommended for synthesizing 3-Chloro-N-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoyl chloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Optimization includes controlling temperature (0–50°C), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and using catalysts like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers determine the purity and identity of this compound?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm.
  • Melting Point Analysis: Compare observed values (388–391 K) with literature data using differential scanning calorimetry (DSC) .
  • Spectroscopy: Confirm structure via 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) and IR (amide C=O stretch ~1650 cm1 ^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation.
  • Store at –20°C for long-term stability. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the compound’s molecular structure?

SCXRD analysis involves:

  • Crystal Growth: Slow evaporation of dichloromethane solutions yields X-ray-quality crystals .
  • Data Collection: MoKα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL-97 for structure solution, with anisotropic displacement parameters for non-H atoms. Key metrics: C=O bond length 1.2326(14) Å, C(=O)–N 1.3416(15) Å, and R-factor < 0.05 .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing (orthorhombic, space group Pbca) features:

  • N–H···O Hydrogen Bonds: Forming C11(4) chains along the a-axis (N–H···O distance 2.89 Å).
  • C–H···O Contacts: From methylene groups to amide oxygen (C–H···O distance 2.45 Å), contributing to layer stabilization .

Q. How can computational methods validate spectroscopic and crystallographic data?

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311++G(d,p) and compare calculated vs. experimental bond lengths/angles.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding contributes 12% to total surface contacts) .

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